Cas no 1329471-16-0 (4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole)

4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-tert-butyl-3-(trifluoromethyl)-1H-Pyrazole
- 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
- 4-BROMO-3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- W19689
- AS-69169
- 1329471-16-0
- AKOS032949247
- CS-0060872
-
- MDL: MFCD31706399
- インチ: 1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
- InChIKey: AJSUQONSUOXPKI-UHFFFAOYSA-N
- ほほえんだ: N1C(C(C)(C)C)=C(Br)C(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 269.99795g/mol
- どういたいしつりょう: 269.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 28.7Ų
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM427141-100mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 100mg |
$69 | 2024-08-02 | |
Chemenu | CM427141-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 1g |
$233 | 2024-08-02 | |
Chemenu | CM427141-250mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 250mg |
$120 | 2024-08-02 | |
Aaron | AR01DJ3W-250mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 250mg |
$105.00 | 2023-12-16 | |
A2B Chem LLC | AX09808-100mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 100mg |
$65.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131512-100mg |
4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 98% | 100mg |
¥582.00 | 2024-08-09 | |
eNovation Chemicals LLC | D774243-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 1g |
$230 | 2024-06-06 | |
Aaron | AR01DJ3W-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 1g |
$205.00 | 2023-12-16 | |
Aaron | AR01DJ3W-500mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 500mg |
$147.00 | 2023-12-16 | |
A2B Chem LLC | AX09808-500mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 500mg |
$154.00 | 2024-04-20 |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 関連文献
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-
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-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazoleに関する追加情報
Chemical Profile of 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1329471-16-0)
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole, identified by its Chemical Abstracts Service number CAS No. 1329471-16-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole class, a heterocyclic structure consisting of a six-membered ring containing two nitrogen atoms. The presence of multiple substituents, including a bromine atom, a tert-butyl group, and a trifluoromethyl group, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The bromo substituent at the 4-position enhances the reactivity of the molecule, making it susceptible to nucleophilic substitution reactions, which are commonly employed in drug discovery to introduce new functional groups. The tert-butyl group at the 3-position provides steric hindrance, influencing both the conformational dynamics and the reactivity of adjacent functional sites. Additionally, the trifluoromethyl group at the 5-position is known for its ability to modulate metabolic stability and binding affinity in biological targets, a feature that is highly sought after in medicinal chemistry.
In recent years, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. The structural framework of 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole has been explored in various contexts, particularly in the development of novel therapeutic agents. For instance, researchers have leveraged its scaffold to design compounds with potential applications in anti-inflammatory, antiviral, and anticancer therapies. The combination of electron-withdrawing and sterically bulky groups within this molecule allows for fine-tuning of its pharmacokinetic properties, making it an attractive candidate for further derivatization.
One notable area of research involving 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrazole core with specific substituents like bromine and trifluoromethylation, chemists can develop molecules that selectively inhibit aberrant kinase activity. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain kinases while maintaining good selectivity profiles.
The trifluoromethyl group, in particular, has been recognized for its ability to enhance binding interactions within biological targets. This modification can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Furthermore, the electron-withdrawing nature of fluorine atoms can strengthen hydrogen bonding interactions or π-stacking effects with receptor sites, leading to improved drug-like properties such as increased solubility and bioavailability.
Another significant application of 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is in the agrochemical sector. Pyrazole-based compounds have demonstrated efficacy as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The structural features of this compound make it a versatile building block for designing novel agrochemicals that offer enhanced performance compared to existing formulations. Researchers are particularly interested in how the presence of bromine and trifluoromethylation affects the compound’s environmental fate and biological activity against target organisms.
The synthesis of 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions to introduce the bromine atom, alkylation or Friedel-Crafts acylation for adding the tert-butyl group, and electrophilic aromatic substitution for incorporating the trifluoromethyl moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste generation and improving yields.
In conclusion,4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1329471-16-0) represents a structurally intriguing compound with diverse applications across pharmaceuticals and agrochemicals. Its unique combination of substituents provides opportunities for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets and sustainable synthetic methodologies,this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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